molecular formula C₂₀H₁₃D₆F₂N₃O₅ B1145849 Dolutegravir-d6 CAS No. 1407166-95-3

Dolutegravir-d6

カタログ番号: B1145849
CAS番号: 1407166-95-3
分子量: 425.42
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dolutegravir-d6 is a deuterated form of dolutegravir, an antiretroviral medication used in the treatment of human immunodeficiency virus (HIV) infection. This compound is specifically designed for use in pharmacokinetic studies to understand the drug’s behavior in the body. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the drug’s metabolic pathways and interactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of dolutegravir-d6 involves multiple steps, starting from readily available starting materials. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. Continuous flow chemistry is often employed to enhance reaction efficiency and reduce production time. This method allows for better control over reaction conditions and improves overall yield .

化学反応の分析

Types of Reactions

Dolutegravir-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: Substitution reactions are used to introduce or replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with modified functional groups.

科学的研究の応用

Key Characteristics of Dolutegravir-d6

  • Chemical Structure : The incorporation of deuterium atoms enhances the stability and detection sensitivity of the compound during mass spectrometry.
  • Role as Internal Standard : It allows for the correction of variability in sample preparation and instrument performance, improving the reliability of quantitative results.

Bioanalytical Method Development

This compound plays a crucial role in the development of sensitive LC-MS/MS methods for quantifying Dolutegravir concentrations in human plasma. Recent studies have demonstrated that using this compound as an internal standard allows for reliable detection even at low ng/mL concentrations .

Table 1: Comparison of LC-MS/MS Methods Using this compound

Method TypeSensitivity (ng/mL)SpecificityApplication Area
LC-MS/MS28.44 - 7054.37HighPharmacokinetic studies
Solid Phase ExtractionHighModerateDrug interaction studies
Bioequivalence StudiesVery HighHighValidation of generic formulations

Pharmacokinetic Studies

The use of this compound facilitates pharmacokinetic studies that assess the absorption, distribution, metabolism, and excretion (ADME) profiles of Dolutegravir. These studies are essential for understanding how different populations metabolize the drug and can inform dosage adjustments .

Clinical Trials and Efficacy Studies

This compound has been utilized in various clinical trials to evaluate the efficacy of Dolutegravir-containing regimens. For instance, studies have shown that patients receiving Dolutegravir were more likely to achieve viral suppression compared to those on other antiretroviral therapies . The incorporation of this compound allows researchers to accurately measure drug levels over time, correlating them with clinical outcomes.

Case Study 1: Pharmacokinetic Evaluation in Treatment-Naive Patients

A study involving treatment-naive HIV patients used an LC-MS/MS method with this compound to monitor drug levels post-administration. The results indicated that a significant proportion of participants achieved undetectable viral loads within weeks, underscoring the importance of accurate drug measurement in therapeutic success .

Case Study 2: Resistance Monitoring

In a cohort study examining dolutegravir resistance mutations among patients with virological failure, researchers employed this compound to quantify drug levels in relation to resistance profiles. The findings highlighted specific mutations associated with treatment failure, providing insights into optimal management strategies for resistant cases .

作用機序

Dolutegravir-d6, like dolutegravir, inhibits the HIV-1 integrase enzyme. This enzyme is crucial for the integration of viral DNA into the host cell genome. By binding to the active site of the integrase enzyme, this compound blocks the strand transfer step of retroviral DNA integration, thereby inhibiting viral replication .

類似化合物との比較

Similar Compounds

    Raltegravir: Another HIV integrase inhibitor with a similar mechanism of action.

    Elvitegravir: A first-generation integrase inhibitor used in combination with other antiretroviral agents.

    Bictegravir: A second-generation integrase inhibitor with improved pharmacokinetic properties.

Uniqueness of Dolutegravir-d6

This compound is unique due to its deuterated nature, which allows for detailed pharmacokinetic studies. The presence of deuterium atoms provides a distinct advantage in tracing the drug’s metabolic pathways and understanding its interactions within the body .

生物活性

Dolutegravir-d6 is a deuterated form of Dolutegravir, an integrase strand transfer inhibitor (INSTI) used in the treatment of HIV. The incorporation of deuterium atoms enhances the compound's stability and allows for precise tracking in pharmacokinetic studies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, case studies, and research findings.

Dolutegravir functions by inhibiting the HIV integrase enzyme, which is essential for the integration of viral DNA into the host genome. This inhibition prevents viral replication and contributes to effective viral load suppression in patients. The unique mechanism of this compound remains similar to that of its non-deuterated counterpart, ensuring its efficacy in antiretroviral therapy (ART) .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion. Key findings include:

  • Bioavailability : Dolutegravir is rapidly absorbed with peak plasma concentrations occurring approximately 2 to 3 hours post-administration.
  • Protein Binding : It is approximately 99% bound to plasma proteins, primarily albumin .
  • Metabolism : The drug is mainly metabolized by uridine 5′-diphospho-glucuronosyltransferase 1A1 (UGT1A1), with a minor pathway through cytochrome P450 enzymes .
  • Half-life : Dolutegravir has a terminal half-life of about 12 hours, allowing for once-daily dosing .

Comparative Pharmacokinetics

A comparative analysis between Dolutegravir and other INSTIs such as Elvitegravir shows significant differences in elimination rates and plasma concentrations. For instance, Dolutegravir maintains therapeutic concentrations longer than Elvitegravir after treatment interruption .

ParameterDolutegravirElvitegravir
Half-life12 hours5.2 hours
Protein Binding~99%~98%
Therapeutic ConcentrationAbove IC90 for >96hRapid decline post-48h

Case Studies

Several case studies highlight the clinical implications and biological activity of this compound:

  • Psychiatric Disorders : A case involving a 59-year-old woman who developed severe psychiatric symptoms after switching to Dolutegravir from another ART regimen illustrates potential adverse effects associated with integrase inhibitors. Symptoms resolved quickly upon discontinuation of Dolutegravir, suggesting a direct correlation between the drug and psychiatric side effects .
  • Resistance Patterns : A study in Malawi revealed that among patients experiencing virological failure on Dolutegravir-based regimens, resistance mutations were identified in 24 out of 89 cases. Notable mutations included R263K and E138K, indicating that while Dolutegravir is generally effective, resistance can develop under certain conditions .

Research Findings

Recent studies have further elucidated the biological activity and efficacy of this compound:

  • Cerebrospinal Fluid Penetration : Research indicates that Dolutegravir achieves concentrations in cerebrospinal fluid (CSF) that exceed the inhibitory concentration for wild-type HIV by significant margins, suggesting effective central nervous system penetration .
  • Virological Suppression : In clinical trials comparing Dolutegravir with other ART regimens, it demonstrated superior virological suppression rates, achieving over 90% suppression in some studies .

特性

CAS番号

1407166-95-3

分子式

C₂₀H₁₃D₆F₂N₃O₅

分子量

425.42

同義語

(4R,12aS)-N-[(2,4-Difluorophenyl)methyl-d2]-3,4,6,8,12,12a-hexahydro-7-hydroxy-4-(methyl-d3)-6,8-dioxo-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-4-d-9-carboxamide; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。